Arthrofactin

Description

This compound is a natural product found in Arthrobacter with data available.

Properties

Molecular Formula |

C64H111N11O20 |

|---|---|

Molecular Weight |

1354.6 g/mol |

IUPAC Name |

2-[(3S,6S,9S,12R,15S,18R,21R,24R,27R,30R,33R)-6,9-bis[(2S)-butan-2-yl]-3-(carboxymethyl)-37-heptyl-27-[(1S)-1-hydroxyethyl]-12,18-bis(hydroxymethyl)-15,21,24,33-tetrakis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34-undecazacycloheptatriacont-30-yl]acetic acid |

InChI |

InChI=1S/C64H111N11O20/c1-15-18-19-20-21-22-39-27-48(79)65-40(23-32(4)5)54(84)68-44(28-49(80)81)58(88)75-53(38(14)78)63(93)69-43(26-35(10)11)55(85)66-41(24-33(6)7)56(86)71-46(30-76)59(89)67-42(25-34(8)9)57(87)72-47(31-77)60(90)73-52(37(13)17-3)62(92)74-51(36(12)16-2)61(91)70-45(29-50(82)83)64(94)95-39/h32-47,51-53,76-78H,15-31H2,1-14H3,(H,65,79)(H,66,85)(H,67,89)(H,68,84)(H,69,93)(H,70,91)(H,71,86)(H,72,87)(H,73,90)(H,74,92)(H,75,88)(H,80,81)(H,82,83)/t36-,37-,38-,39?,40+,41+,42-,43+,44+,45-,46+,47+,51-,52-,53+/m0/s1 |

InChI Key |

HXMCERBOSXQYRH-KSVGBCIHSA-N |

Isomeric SMILES |

CCCCCCCC1CC(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CC(=O)O)[C@@H](C)CC)[C@@H](C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)[C@H](C)O)CC(=O)O)CC(C)C |

Canonical SMILES |

CCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CC(=O)O)C(C)CC)C(C)CC)CO)CC(C)C)CO)CC(C)C)CC(C)C)C(C)O)CC(=O)O)CC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Arthrofactin: A Comprehensive Structural Elucidation

Introduction

Arthrofactin is a highly effective cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas sp. MIS38 (initially identified as Arthrobacter sp.).[1][2] It is recognized for its exceptional ability to reduce the surface tension of water, making it a subject of significant interest in various industrial and biotechnological applications.[1][3] This document provides a detailed technical overview of the chemical structure of this compound, including its constituent fatty acid and peptide moieties, its cyclic nature, and the experimental methodologies employed for its structural determination.

Overall Chemical Structure

This compound is a cyclic lipoundecapeptide, which means its structure consists of a lipid portion (a fatty acid) linked to a cyclic chain of eleven amino acids.[1] The molecule's amphiphilic nature, with a hydrophobic fatty acid tail and a hydrophilic peptide head, is responsible for its potent surfactant properties. The molecular formula of this compound is C₆₄H₁₁₁N₁₁O₂₀, and it has a molecular weight of approximately 1354.6 g/mol .[4][5]

Detailed Structural Components

Fatty Acid Moiety

The lipid component of this compound has been identified as 3-hydroxydecanoic acid.[2][5] This ten-carbon fatty acid is attached to the N-terminus of the peptide chain, providing the hydrophobic character essential for surface activity.

Peptide Moiety

The peptide portion of this compound is an undecapeptide, meaning it is composed of eleven amino acids. The specific amino acid sequence and their stereoisomers (D or L configuration) have been determined as:

3-hydroxydecanoyl-D-Leucyl-D-Asparagyl-D-Threonyl-D-Leucyl-D-Leucyl-D-Seryl-L-Leucyl-D-Seryl-L-Isoleucyl-L-Isoleucyl-L-Asparagyl [2][6]

The first six amino acids in the sequence possess the D-configuration.[7] The overall amino acid composition of this compound is Aspartic acid (or Asparagine), Threonine, Serine, Isoleucine, and Leucine in a ratio of 2:1:2:2:4, respectively.[5]

Cyclic Nature: Lactone Ring Formation

A defining feature of this compound's structure is its cyclic nature. The peptide chain is not linear but forms a ring through an ester bond. This intramolecular cyclization occurs between the carboxyl group of the C-terminal L-Asparagine and the hydroxyl group of the D-Threonine residue, forming a stable lactone ring.[1][5] This cyclic conformation is crucial for its biological activity and surface properties.

Physicochemical Properties

The potent surfactant activity of this compound is quantified by its low critical micelle concentration (CMC) and the minimum surface tension it can achieve.

| Property | Value |

| Molecular Formula | C₆₄H₁₁₁N₁₁O₂₀ |

| Molecular Weight | 1354.6 g/mol |

| Critical Micelle Conc. | 1.0 x 10⁻⁵ M (or 13.5 mg/L) |

| Minimum Surface Tension | 24 mN/m |

Experimental Protocols for Structural Elucidation

The determination of this compound's complex structure required a combination of several analytical techniques:

-

Amino Acid Analysis : The composition of the peptide chain was determined by hydrolyzing the molecule with 6N HCl at 110°C for 24 hours, followed by analysis of the resulting amino acids using an amino acid analyzer.[5]

-

Mass Spectrometry (MS) : Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular mass of this compound, which was found to be 1354 Da.[5] Collision-Induced Dissociation (CID) mass spectrometry was applied to the saponified (linearized) form of the molecule to determine the amino acid sequence.[5]

-

Fourier Transform Infrared (FT-IR) Spectroscopy : The presence of peptide bonds was confirmed by characteristic absorption valleys at 1,540, 1,650, and 3,300 cm⁻¹. The presence of the lactone ring was suggested by absorption at 1,740 cm⁻¹, while C-H stretching modes indicated the aliphatic chain of the fatty acid.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR was used to analyze the structure of the fatty acid portion after hydrolysis from the peptide.[5]

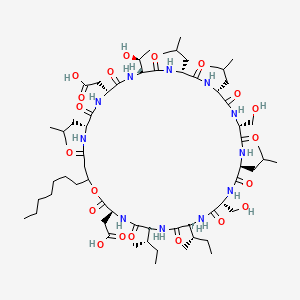

Structural Visualization

The following diagram illustrates the chemical structure of this compound, detailing the arrangement of the amino acids in the cyclic peptide and the attachment of the 3-hydroxydecanoic acid tail.

References

- 1. researchgate.net [researchgate.net]

- 2. A new lipopeptide biosurfactant produced by Arthrobacter sp. strain MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. This compound | C64H111N11O20 | CID 17922875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Generation of D amino acid residues in assembly of this compound by dual condensation/epimerization domains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Arthrofactin Produced by Pseudomonas sp. MIS38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic lipopeptide biosurfactant, Arthrofactin, produced by Pseudomonas sp. MIS38. It covers the core aspects of its biosynthesis, physicochemical properties, biological activities, and the regulatory networks governing its production. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction to this compound

This compound, produced by the bacterium Pseudomonas sp. MIS38, is a potent cyclic lipopeptide biosurfactant. Initially, the producing organism was misidentified as an Arthrobacter species. This compound is notable for its exceptional surface activity, which surpasses that of many synthetic surfactants.[1] Its unique properties make it a subject of significant interest for various applications, including in the pharmaceutical and biotechnological industries.

Physicochemical Properties of this compound

This compound exhibits remarkable physicochemical properties that distinguish it as a highly effective biosurfactant. These properties are crucial for its biological functions and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Minimum Surface Tension | 24 mN/m | [1] |

| Critical Micelle Concentration (CMC) | 1.0 x 10-5 M | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a multi-enzyme system known as a non-ribosomal peptide synthetase (NRPS). This process is genetically encoded by the arf gene cluster.

The this compound Synthetase (arf) Gene Cluster

The arf gene cluster in Pseudomonas sp. MIS38 is responsible for the synthesis of this compound. This cluster contains three key genes: arfA, arfB, and arfC. These genes encode the three protein subunits of the this compound synthetase: ArfA, ArfB, and ArfC, respectively. This multi-enzyme complex assembles the lipopeptide structure of this compound.

This compound Export

The synthesized this compound is exported out of the bacterial cell through a dedicated transport system. Downstream of the arfA/B/C genes are arfD and arfE, which encode a putative periplasmic protein and an ATP-binding cassette (ABC) transporter, respectively.[2] While ArfD/E is a primary exporter, Pseudomonas sp. MIS38 possesses multiple ATP-dependent active transporter systems that can compensate for the loss of ArfD/E, ensuring the efficient secretion of this compound.[2]

Regulatory Networks Governing this compound Production

The production of this compound is tightly regulated by a complex network of signaling pathways that respond to various environmental and cellular cues.

The Gac/Rsm Signaling Pathway

The Gac/Rsm (Global Regulator of Secondary Metabolism) system is a key regulatory pathway in many Pseudomonas species that controls the production of secondary metabolites, including lipopeptides.[3] This two-component system, comprising the sensor kinase GacS and the response regulator GacA, integrates environmental signals to modulate gene expression post-transcriptionally.[3][4][5]

Caption: The Gac/Rsm signaling pathway regulating this compound synthesis.

The Stringent Response and SpoT

The stringent response, a global bacterial stress response, is also implicated in the regulation of this compound production. This pathway is mediated by the alarmone (p)ppGpp, synthesized and hydrolyzed by the enzyme SpoT.[6][7] In Pseudomonas sp. MIS38, a mutation in the spoT gene leads to deficient this compound production, indicating that the stringent response plays a crucial role in activating its biosynthesis, likely by influencing the expression of the arf gene cluster.[8]

Caption: The stringent response pathway influencing this compound production.

The Role of the Chaperone HtpG

The heat shock protein HtpG, a bacterial homolog of Hsp90, is essential for the proper folding and stability of a variety of proteins, including components of NRPS machinery.[9][10][11][12] A mutation in the htpG gene in Pseudomonas sp. MIS38 results in the loss of this compound production, suggesting that HtpG is required for the correct folding and functioning of the this compound synthetase complex.[8]

Caption: The role of the HtpG chaperone in this compound synthetase folding.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of interest for various applications, particularly in the context of antimicrobial and antibiofilm strategies.

Table 2: Biological Activities of this compound

| Activity | Description | Reference |

| Antimicrobial | While specific MIC values for this compound against a wide range of pathogens are not extensively documented in the reviewed literature, lipopeptide biosurfactants, in general, are known to possess antimicrobial properties.[13][14][15][16] | |

| Antibiofilm | This compound has been shown to inhibit biofilm formation. This activity is crucial in combating chronic infections where biofilms play a protective role for pathogenic bacteria. | |

| Swarming Motility | This compound is involved in the swarming motility of Pseudomonas sp. MIS38, a form of coordinated movement that can be important for colonization and virulence. | |

| Oil Displacement | This compound is a more effective oil remover than some synthetic surfactants like Triton X-100 and sodium dodecyl sulfate (SDS).[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its producing microorganism, Pseudomonas sp. MIS38.

Cultivation of Pseudomonas sp. MIS38 for this compound Production

Objective: To cultivate Pseudomonas sp. MIS38 under conditions that promote the production of this compound.

Materials:

-

Pseudomonas sp. MIS38 culture

-

Nutrient Broth or a minimal salt medium (MSM) supplemented with a suitable carbon source (e.g., glycerol or whey).[17][18][19]

-

Shaking incubator

-

Sterile culture flasks

Procedure:

-

Prepare the desired culture medium (e.g., Nutrient Broth or MSM). For MSM, a typical composition could be optimized for biosurfactant production.

-

Sterilize the medium by autoclaving.

-

Inoculate the sterile medium with a fresh culture of Pseudomonas sp. MIS38.

-

Incubate the culture at an optimal temperature (e.g., 30-37°C) with vigorous shaking (e.g., 150-200 rpm) for a specified period (e.g., 48-72 hours), as biosurfactant production is often maximal during the stationary phase of growth.[17][20]

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture supernatant of Pseudomonas sp. MIS38.

Materials:

-

Culture supernatant of Pseudomonas sp. MIS38

-

Hydrochloric acid (HCl) for acid precipitation

-

Organic solvents (e.g., chloroform:methanol mixture) for extraction[18]

-

Centrifuge

-

Rotary evaporator

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column[21][22][23][24]

-

Acetonitrile and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

-

Acid Precipitation: Collect the supernatant and adjust the pH to 2.0 with concentrated HCl. Store at 4°C overnight to allow the lipopeptide to precipitate.

-

Solvent Extraction: Centrifuge the acidified supernatant to collect the crude this compound precipitate. Extract the precipitate with an organic solvent mixture, such as chloroform:methanol (2:1, v/v).[18]

-

Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to obtain the crude this compound extract.

-

RP-HPLC Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Inject the dissolved extract onto a C18 RP-HPLC column.

-

Elute the components using a gradient of acetonitrile in water, both containing 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds).

-

Collect the fractions corresponding to the this compound peak.

-

Lyophilize the collected fractions to obtain pure this compound.

-

Quantification of this compound using HPLC

Objective: To quantify the concentration of this compound in a sample using HPLC.

Materials:

-

Purified this compound standard of known concentration

-

Sample containing this compound

-

HPLC system with a C18 column

-

Acetonitrile and water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Prepare a series of standard solutions of purified this compound with known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area corresponding to this compound.

-

Generate a standard curve by plotting the peak area against the concentration of the this compound standards.

-

Inject the unknown sample into the HPLC system and record the peak area of the this compound peak.

-

Determine the concentration of this compound in the unknown sample by interpolating its peak area on the standard curve.

Assessment of Biosurfactant Activity

Objective: To qualitatively or semi-quantitatively assess the presence of biosurfactant activity.[25][26][27][28]

Materials:

-

Petri dish

-

Distilled water

-

Crude oil

-

Culture supernatant

Procedure:

-

Add a small volume (e.g., 20 µL) of crude oil to the center of the water surface to form a thin oil film.[26]

-

Carefully add 10 µL of the culture supernatant to the center of the oil film.[25][26]

-

Observe the displacement of the oil. The diameter of the clear zone formed is proportional to the concentration of the biosurfactant.[25][28][29]

Objective: To rapidly screen for biosurfactant production.[25][26][29][30][31]

Materials:

-

Microplate lid or glass slide

-

Mineral oil or crude oil

-

Culture supernatant

Procedure:

-

Coat the surface of a microplate well or a glass slide with a thin layer of oil.[26]

-

Place a small drop (e.g., 5-10 µL) of the culture supernatant onto the oil-coated surface.

-

Observe the shape of the drop after 1 minute. If the drop collapses and spreads, it indicates the presence of a biosurfactant. A stable, beaded drop suggests the absence of significant biosurfactant activity.[26][29]

Biofilm Inhibition Assay (Crystal Violet Method)

Objective: To quantify the inhibition of biofilm formation by this compound.[32][33][34][35][36]

Materials:

-

96-well microtiter plate

-

Bacterial culture of a biofilm-forming strain

-

Appropriate growth medium

-

This compound solution of known concentrations

-

0.1% Crystal Violet solution

-

30% Acetic acid or ethanol

-

Plate reader

Procedure:

-

In a 96-well plate, add the bacterial suspension and different concentrations of this compound to the wells. Include a control with no this compound.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, gently remove the planktonic cells by washing the wells with sterile water.

-

Stain the attached biofilms by adding 0.1% crystal violet to each well and incubating for 10-15 minutes.[32][33]

-

Remove the excess stain and wash the wells again with water.

-

Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well.[32][36]

-

Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-600 nm using a plate reader. The reduction in absorbance in the presence of this compound indicates the inhibition of biofilm formation.

Conclusion

This compound produced by Pseudomonas sp. MIS38 stands out as a highly effective biosurfactant with significant potential for various applications. Its robust production is governed by a complex and tightly regulated biosynthetic and export machinery. Understanding the intricate details of its production, properties, and biological activities, as outlined in this guide, will be instrumental for researchers and professionals aiming to harness the potential of this remarkable biomolecule for the development of novel and sustainable technologies in medicine and beyond. Further research focusing on optimizing its production and elucidating the full spectrum of its biological activities will undoubtedly pave the way for its successful application in diverse fields.

References

- 1. A new lipopeptide biosurfactant produced by Arthrobacter sp. strain MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flexible exportation mechanisms of this compound in Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopeptide Production in Pseudomonas sp. Strain DSS73 Is Regulated by Components of Sugar Beet Seed Exudate via the Gac Two-Component Regulatory System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. The Stringent Response Is Essential for Pseudomonas aeruginosa Virulence in the Rat Lung Agar Bead and Drosophila melanogaster Feeding Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. The Bacterial Stress-Responsive Hsp90 Chaperone (HtpG) Is Required for the Production of the Genotoxin Colibactin and the Siderophore Yersiniabactin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. ijcmas.com [ijcmas.com]

- 19. juniperpublishers.com [juniperpublishers.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 23. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hplc.eu [hplc.eu]

- 25. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Isolation and Characterization of Biosurfactant Producing Bacteria from oil-contaminated Water – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 28. Quantitative analysis of biosurfactants in water samples by a modified oil spreading technique - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00102D [pubs.rsc.org]

- 29. scholarsliterature.com [scholarsliterature.com]

- 30. researchgate.net [researchgate.net]

- 31. umcms.um.edu.my [umcms.um.edu.my]

- 32. static.igem.org [static.igem.org]

- 33. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 35. ableweb.org [ableweb.org]

- 36. imquestbio.com [imquestbio.com]

The Lipopeptide Arthrofactin: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrofactin, a potent cyclic lipopeptide biosurfactant, has garnered significant interest within the scientific community due to its exceptional surface-active properties and potential applications in various fields, including bioremediation and pharmaceuticals. This technical guide provides an in-depth overview of the discovery, origin, and chemical nature of this compound. It details the experimental protocols employed for its isolation, purification, and structural elucidation, and presents key quantitative data in a structured format. Furthermore, this guide illustrates the biosynthetic pathway of this compound through a detailed diagram of its non-ribosomal peptide synthetase (NRPS) machinery, offering a comprehensive resource for researchers and professionals in the field.

Discovery and Origin

This compound was first reported in 1993 by Morikawa et al. from a bacterial strain designated MIS38, which was initially identified as Arthrobacter sp.[1][2][3]. However, subsequent analysis revealed that the producing microorganism is, in fact, a member of the genus Pseudomonas, and is now correctly identified as Pseudomonas sp. MIS38[4][5]. This bacterium was isolated from an oil-spill site in Japan. This compound is a secondary metabolite produced by this strain and is recognized as one of the most effective lipopeptide biosurfactants known[1][2][3].

Chemical Structure and Physicochemical Properties

This compound is a cyclic lipoundecapeptide, meaning it consists of a fatty acid tail linked to a cyclic chain of eleven amino acids. The detailed chemical structure was determined to be 3-hydroxydecanoyl-D-leucyl-D-asparagyl-D-threonyl-D-leucyl-D-leucyl-D-seryl-L-leucyl-D-seryl-L-isoleucyl-L-isoleucyl-L-asparagyl lactone[1]. The cyclization is formed by an ester bond between the C-terminal asparagine and the β-hydroxyl group of the D-allo-threonine residue.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below.

| Property | Value | Reference |

| Molecular Weight | 1354.6 g/mol | [6] |

| Molecular Formula | C₆₄H₁₁₁N₁₁O₂₀ | [6] |

| Critical Micelle Concentration (CMC) | 1.0 x 10⁻⁵ M (13.5 mg/L) | [1][4] |

| Minimum Surface Tension | 24 mN/m | [1][2][3][4] |

| Comparison with Surfactin | This compound | Surfactin | Reference |

| Critical Micelle Concentration (CMC) | 1.0 x 10⁻⁵ M | 7.0 x 10⁻⁵ M | [1][2][3] |

| Effectiveness | 5 to 7 times more effective | - | [1][2][3] |

Experimental Protocols

This section details the methodologies used for the isolation, purification, and structural characterization of this compound as described in the original discovery paper and subsequent studies.

Bacterial Cultivation and this compound Production

Pseudomonas sp. MIS38 was cultivated in a suitable liquid medium (e.g., L-broth) at 27°C for approximately 40 hours with shaking. The bacterial cells were then removed by centrifugation to obtain the cell-free supernatant containing the secreted this compound.

Isolation and Purification of this compound

The following steps outline the protocol for isolating and purifying this compound from the culture supernatant:

-

Acid Precipitation: The pH of the cell-free supernatant is adjusted to 2.0 using concentrated HCl. This causes the precipitation of the lipopeptide. The mixture is left overnight at 4°C to ensure complete precipitation.

-

Centrifugation and Extraction: The precipitate is collected by centrifugation. The crude extract is then washed with acidified water (pH 2.0). The washed precipitate is subsequently extracted with methanol.

-

Solvent Extraction: The methanol extract is evaporated to dryness. The resulting residue is dissolved in a minimal amount of a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): The crude this compound is further purified by reversed-phase HPLC.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is typically used.

-

Detection: The elution of this compound is monitored by UV absorbance at 210 nm.

-

The fractions corresponding to the major peak are collected and lyophilized to obtain pure this compound.

-

Structural Elucidation

A combination of analytical techniques was employed to determine the chemical structure of this compound.

-

Amino Acid Analysis:

-

The purified this compound is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at 110°C for 24 hours.

-

The resulting amino acid mixture is analyzed using an amino acid analyzer to determine the composition and relative ratios of the amino acids.

-

The determination of the D- and L-configurations of the amino acids is performed by specific enzymatic or chromatographic methods.

-

-

Mass Spectrometry (MS):

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of this compound.

-

Tandem MS (MS/MS) is employed to sequence the peptide chain. The purified lipopeptide is subjected to fragmentation, and the resulting fragment ions are analyzed to deduce the amino acid sequence.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to determine the structure of the fatty acid moiety and to confirm the overall structure of the lipopeptide.

-

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule.

-

Biosynthesis of this compound

This compound is synthesized via a non-ribosomal peptide synthesis (NRPS) pathway. The biosynthesis is catalyzed by a large, multi-modular enzyme complex known as this compound synthetase (Arf). This complex is encoded by the arf gene cluster, which spans approximately 38.7 kb and consists of three genes: arfA, arfB, and arfC. These genes encode the three protein subunits of the synthetase: ArfA, ArfB, and ArfC, respectively[6].

The this compound synthetase is composed of a total of eleven modules, with each module responsible for the incorporation of one amino acid into the growing peptide chain. The subunits have the following modular organization:

-

ArfA (234 kDa): Contains two modules.

-

ArfB (474 kDa): Contains four modules.

-

ArfC (648 kDa): Contains five modules.

Each module contains several domains that perform specific catalytic functions, including:

-

Adenylation (A) domain: Selects and activates the specific amino acid.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid.

Interestingly, none of the eleven modules in the this compound synthetase possess an epimerization (E) domain, which is typically responsible for the conversion of L-amino acids to their D-isomers. This suggests a different mechanism for the incorporation of D-amino acids in this compound biosynthesis. The C-terminal end of ArfC contains two thioesterase (TE) domains, which are responsible for the cyclization and release of the final lipopeptide product.

Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of this compound.

This compound Synthetase (NRPS) Modular Organization

Caption: Modular organization of the this compound synthetase complex.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Identification and characterization of the genes responsible for the production of the cyclic lipopeptide this compound by Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cloning and characterization of the gene cluster encoding this compound synthetase from Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

Arthrofactin: A Technical Guide to its Potent Surface Tension Reduction Capabilities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arthrofactin, a cyclic lipopeptide biosurfactant, stands out for its exceptional capacity to reduce surface tension, positioning it as a molecule of significant interest for a myriad of applications in research and pharmaceutical development. This technical guide provides an in-depth exploration of this compound's physicochemical properties, particularly its surface tension reduction capabilities. It details the experimental methodologies for characterizing this potent biosurfactant and illustrates the key regulatory pathways governing its production in Pseudomonas species. The quantitative data presented herein, structured for clarity and comparative analysis, underscores this compound's superior efficacy compared to other well-known surfactants.

Introduction

This compound is a microbial surfactant produced by Pseudomonas sp. MIS38, a bacterium initially misidentified as Arthrobacter sp.[1]. As a cyclic lipopeptide, its structure comprises a fatty acid tail linked to a circular arrangement of eleven amino acids[1]. This amphipathic nature, possessing both hydrophobic and hydrophilic moieties, is the basis for its remarkable surface-active properties. This compound is recognized as one of the most effective lipopeptide biosurfactants, demonstrating a superior ability to lower the surface tension of water compared to both synthetic surfactants and other microbial surfactants like surfactin[2][3]. Its potent activity makes it a compelling candidate for applications ranging from drug delivery systems and antimicrobial formulations to bioremediation.

Physicochemical Properties and Surface Tension Reduction

The primary measure of a surfactant's effectiveness is its ability to reduce the surface tension of a liquid. This compound exhibits exceptional performance in this regard.

Quantitative Data on Surface Activity

The surface tension reduction capabilities of this compound have been quantified in several studies. The data consistently demonstrates its high efficiency.

| Property | This compound | Surfactin | Sodium Dodecyl Sulfate (SDS) |

| Minimum Surface Tension | 24 mN/m[1][2][3] | ~27 mN/m | ~39 mN/m |

| Critical Micelle Concentration (CMC) | 1.0 x 10-5 M (13.5 mg/L)[1] | 1.5 x 10-5 M | 8.2 x 10-3 M |

Table 1: Comparison of the surface tension reduction properties of this compound with other common surfactants.

Mechanism of Action

The mechanism by which this compound reduces surface tension is characteristic of amphiphilic molecules. At low concentrations, this compound monomers accumulate at the air-water interface. The hydrophobic lipid tails orient towards the air, while the hydrophilic peptide heads remain in the water. This arrangement disrupts the cohesive forces between water molecules at the surface, leading to a decrease in surface tension.

As the concentration of this compound increases, the interface becomes saturated. Beyond a certain point, known as the Critical Micelle Concentration (CMC), the monomers self-assemble in the bulk liquid to form spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. This process of micellization is a key characteristic of surfactants and is responsible for their emulsifying and solubilizing properties.

Experimental Protocols

Accurate and reproducible measurement of surface tension and CMC is crucial for characterizing this compound and evaluating its potential applications. The following are detailed methodologies for key experiments.

Measurement of Surface Tension

The surface tension of a liquid can be precisely measured using tensiometers. The Du Noüy ring and Wilhelmy plate methods are two of the most common and reliable techniques.

This method measures the force required to detach a platinum-iridium ring from the surface of a liquid.

Protocol:

-

Preparation: Thoroughly clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., ethanol) and then deionized water. Flame the ring to a dull red to remove any organic contaminants.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water (surface tension ~72.8 mN/m at 20°C).

-

Sample Preparation: Prepare a solution of this compound at the desired concentration in a clean glass vessel with a diameter of at least 4 cm to avoid edge effects.

-

Measurement: a. Immerse the ring completely in the this compound solution. b. Slowly raise the ring towards the surface. c. As the ring passes through the interface, a liquid lamella is formed. d. Continue to raise the ring until the lamella breaks. The tensiometer records the maximum force exerted on the ring just before the lamella ruptures.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation: γ = F / (2L * f), where 'f' is a correction factor that accounts for the shape of the liquid pulled up by the ring. Modern tensiometers often calculate the surface tension automatically, incorporating the necessary correction factors.

This method measures the force exerted on a thin platinum plate held vertically at the air-liquid interface.

Protocol:

-

Preparation: Clean the Wilhelmy plate (typically platinum) using the same procedure as for the Du Noüy ring.

-

Instrument Calibration: Calibrate the tensiometer with deionized water.

-

Sample Preparation: Place the this compound solution in a clean vessel.

-

Measurement: a. Suspend the plate from the tensiometer's balance. b. Bring the liquid surface into contact with the bottom edge of the plate. c. The force measured by the tensiometer is a combination of the weight of the plate and the downward pull of the surface tension. The instrument is typically tared to zero with the plate in the air. d. The force (F) acting on the plate due to surface tension is measured.

-

Calculation: The surface tension (γ) is calculated using the formula: γ = F / (P * cosθ), where P is the wetted perimeter of the plate and θ is the contact angle between the liquid and the plate. For a clean platinum plate and aqueous solutions, the contact angle is generally assumed to be 0°, simplifying the equation to γ = F / P.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant. It can be determined by measuring a physical property of the surfactant solution as a function of its concentration.

This is one of the most common methods for CMC determination.

Protocol:

-

Prepare a Concentration Series: Prepare a series of this compound solutions with increasing concentrations.

-

Measure Surface Tension: Measure the surface tension of each solution using either the Du Noüy ring or Wilhelmy plate method as described above.

-

Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determine CMC: The resulting graph will show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant. The CMC is the concentration at the intersection of these two linear regions.

This method utilizes a fluorescent probe that exhibits different fluorescence properties in the bulk aqueous phase and within the hydrophobic core of a micelle.

Protocol:

-

Probe Selection: Choose a suitable fluorescent probe, such as pyrene.

-

Sample Preparation: Prepare a series of this compound solutions of varying concentrations. Add a small, constant amount of the fluorescent probe to each solution.

-

Fluorescence Measurement: Measure the fluorescence emission spectrum of each sample using a spectrofluorometer.

-

Data Analysis: Analyze a property of the fluorescence spectrum that changes upon micellization. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the microenvironment.

-

Plot and Determine CMC: Plot the chosen fluorescence property (e.g., I1/I3 ratio for pyrene) against the logarithm of the this compound concentration. The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs, indicating the partitioning of the probe into the newly formed micelles.

Regulation of this compound Biosynthesis

The production of this compound in Pseudomonas sp. is a tightly regulated process, primarily controlled by a complex signaling network. While the specific regulatory pathway for this compound is not fully elucidated, it is understood to be governed by mechanisms common to lipopeptide biosynthesis in Pseudomonas. The GacA/GacS two-component system acts as a master regulator.

References

The Potent Biological Activities of Arthrofactin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Arthrofactin, a cyclic lipopeptide produced by Pseudomonas species, stands out as a powerful biosurfactant with a range of biological activities that position it as a molecule of significant interest for various applications, from antimicrobial and anti-biofilm strategies to potential therapeutic uses. This technical guide provides an in-depth overview of the known biological functions of this compound, supported by comparative data from the closely related and extensively studied lipopeptide, Surfactin, to illustrate the potential scope of its activities. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties and Surfactant Activity

This compound is renowned for its exceptional surface activity, a key characteristic that underpins many of its biological functions. It is one of the most effective lipopeptide biosurfactants discovered to date.[1][2]

Table 1: Surface Activity of this compound and Surfactin

| Property | This compound | Surfactin | Reference |

| Critical Micelle Concentration (CMC) | 1.0 x 10-5 M | 7.0 x 10-5 M | [1][3] |

| Minimum Surface Tension | 24 mN/m | 27 mN/m | [1] |

The significantly lower CMC of this compound compared to Surfactin indicates its higher efficiency in forming micelles and, consequently, its superior surfactant power at lower concentrations.[1]

Antimicrobial and Anti-biofilm Activities

This compound exhibits notable antimicrobial and anti-biofilm properties. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of pathogens are not extensively documented in publicly available literature, its mechanism is understood to involve the disruption of cell membrane integrity. The anti-biofilm activity of this compound is particularly well-documented in its ability to inhibit the initial attachment of planktonic cells, a critical first step in biofilm formation.[4] It also plays a role in bacterial swarming motility.[4]

Due to the limited specific MIC data for this compound, the following table presents MIC values for the analogous lipopeptide, Surfactin, to provide a reference for the expected range of antimicrobial activity.

Table 2: Antimicrobial Activity of Surfactin (as a reference for this compound)

| Target Organism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 512 - 1024 | [5] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 512 - 1024 | [5] |

| Streptococcus species | Gram-positive bacteria | 2 - 10 | [6] |

| Candida albicans | Fungus | 12 - 35 | [6] |

| Filamentous Fungi | Fungus | 12 - 35 | [6] |

Cytotoxic and Anticancer Activities

Table 3: Cytotoxicity of Surfactin against Human Cancer Cell Lines (as a reference for this compound)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 10 | [4] |

| AU565 | Breast Cancer | 32 | [4] |

| MDA-MB-231 | Breast Cancer | ~25 | [4] |

| HeLa | Cervical Cancer | 25.2 | [10] |

| Bel-7402 | Hepatocellular Carcinoma | ~38 | [11] |

| HepG2 | Hepatocellular Carcinoma | ~43 | [11] |

Mechanism of Action: Membrane Interaction and Apoptosis Induction

The primary mechanism of action for lipopeptides like this compound is their interaction with and disruption of the cell membrane. The amphiphilic nature of these molecules allows the fatty acid tail to insert into the lipid bilayer, while the peptide headgroup interacts with the membrane surface. This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[12][13][14]

In cancer cells, this membrane disruption can trigger a cascade of events leading to programmed cell death, or apoptosis. For Surfactin, this has been shown to involve the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), and the mitochondrial/caspase-dependent pathway.[11][15]

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by a lipopeptide like this compound, based on the known mechanisms of Surfactin.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological activities of this compound.

Purification of this compound from Pseudomonas sp.

This protocol is a general guideline for the purification of lipopeptides and may need optimization for specific strains and culture conditions.

-

Cultivation: Culture the this compound-producing Pseudomonas strain in a suitable liquid medium (e.g., King's B medium) under optimal conditions for lipopeptide production (e.g., 28°C with shaking at 180 rpm for 48-72 hours).

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with 6 M HCl and let it stand overnight at 4°C to precipitate the lipopeptides.

-

Collection of Crude Extract: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide precipitate.

-

Extraction: Resuspend the precipitate in a minimal volume of methanol and stir for 2-3 hours. Centrifuge to remove insoluble material.

-

Chromatography:

-

Gel Filtration: Apply the methanol extract to a Sephadex LH-20 column equilibrated with methanol to separate compounds based on size.

-

Reversed-Phase HPLC (RP-HPLC): Further purify the active fractions from gel filtration using a C18 RP-HPLC column with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

-

-

Purity Analysis: Assess the purity of the final product by analytical HPLC and confirm its identity using mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.[5][16]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the purified this compound in the appropriate broth.

-

Inoculation: Add the prepared inoculum to each well to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[16]

Anti-biofilm Assay (Crystal Violet Method)

This protocol is used to assess the ability of this compound to inhibit biofilm formation.[10][17]

-

Preparation of Bacterial Suspension: Grow the test bacterium overnight in a suitable medium (e.g., Tryptic Soy Broth). Dilute the culture to an OD600 of approximately 0.1.

-

Treatment and Incubation: In a 96-well flat-bottom plate, add the bacterial suspension and different concentrations of this compound. Include a control with no this compound. Incubate the plate at 37°C for 24-48 hours without shaking.

-

Washing: Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

-

Fixation: Add methanol to each well to fix the biofilm and let it air dry.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the excess stain by washing the wells with water.

-

Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A lower absorbance in the treated wells compared to the control indicates biofilm inhibition.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell viability.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the surface tension of solutions with varying concentrations of this compound.

-

Prepare Solutions: Prepare a series of aqueous solutions of this compound with increasing concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring method or pendant drop method).

-

Plot Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

Determine CMC: The surface tension will decrease as the concentration increases up to a certain point, after which it will plateau. The concentration at which this break in the curve occurs is the CMC.[12]

Below is a workflow diagram for a typical anti-biofilm assay.

Conclusion

This compound is a lipopeptide with significant potential, primarily driven by its exceptional surfactant properties. While quantitative data on its direct antimicrobial and cytotoxic effects are limited in current literature, its demonstrated ability to inhibit biofilm formation at the initial stages makes it a strong candidate for further investigation in this area. The provided experimental protocols offer a framework for researchers to quantitatively assess the biological activities of this compound and elucidate its mechanisms of action. The extensive data available for the analogous lipopeptide, Surfactin, suggests that this compound likely possesses a broad spectrum of antimicrobial and anticancer activities, making it a promising molecule for future drug development and biotechnological applications. Further research is warranted to fully characterize the therapeutic potential of this potent biosurfactant.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Unveiling the antimicrobial and antibiofilm potential of biosurfactant produced by newly isolated Lactiplantibacillus plantarum strain 1625 [frontiersin.org]

- 6. longdom.org [longdom.org]

- 7. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Surfactin from Bacillus subtilis induces apoptosis in human oral squamous cell carcinoma through ROS-regulated mitochondrial pathway [jcancer.org]

- 10. Molecularly Engineered Surfactin Analogues Induce Nonapoptotic-Like Cell Death and Increased Selectivity in Multiple Breast Cancer Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activities of Surfactin and Potential Application of Nanotechnology Assisted Surfactin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioengineer.org [bioengineer.org]

- 13. mdpi.com [mdpi.com]

- 14. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Development of a Bioprocess for the Production of Cyclic Lipopeptides Pseudofactins With Efficient Purification From Collected Foam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer cells ic50: Topics by Science.gov [science.gov]

Role of Arthrofactin in swarming motility and biofilm formation

An In-Depth Technical Guide on the Role of Arthrofactin in Swarming Motility and Biofilm Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound, a potent cyclic lipopeptide biosurfactant, plays a critical and dual role in the lifecycle of certain bacteria, notably Pseudomonas species. Produced via a sophisticated nonribosomal peptide synthetase (NRPS) assembly line, it is a key facilitator of swarming motility, a collective, flagella-driven movement across surfaces. By drastically reducing surface tension, this compound creates the necessary fluid environment for this migration. Conversely, it acts as an inhibitor during the initial stages of biofilm formation by preventing the attachment of planktonic cells to surfaces. This guide provides a comprehensive overview of this compound's biosynthesis, its mechanisms of action in motility and biofilm development, detailed experimental protocols for its study, and a summary of its quantitative effects, offering insights for potential applications in drug development, particularly in the context of anti-biofilm and anti-virulence strategies.

Introduction to this compound

This compound is a cyclic lipoundecapeptide, a class of secondary metabolites known as biosurfactants.[1] It was first isolated from a strain initially identified as Arthrobacter sp. MIS38, though this producer was later reclassified as a Pseudomonas species.[1][2] Like other lipopeptides, this compound is amphipathic, consisting of a hydrophobic fatty acid tail linked to a hydrophilic peptide chain, which allows it to partition at interfaces and reduce surface and interfacial tension.[1]

This compound is recognized as one of the most effective lipopeptide biosurfactants discovered.[2][3] It can reduce the surface tension of water from 72 mN/m to as low as 24 mN/m.[1][2][4] This potent surface activity is central to its biological roles.

This compound Biosynthesis

The synthesis of this compound does not occur on ribosomes. Instead, it is assembled by large, multienzyme complexes called nonribosomal peptide synthetases (NRPSs).[1] These NRPSs function as molecular assembly lines, encoded by a dedicated biosynthetic gene cluster (BGC).

The this compound synthetase (Arf) consists of three protein subunits encoded by the genes arfA, arfB, and arfC.[1] These subunits contain a series of functional modules, each responsible for incorporating a specific amino acid into the growing peptide chain.[1]

-

ArfA (234 kDa): Contains two modules. An additional condensation (C) domain in the first module suggests the initial acylation of the first amino acid with a fatty acid.[1]

-

ArfB (474 kDa): Contains four modules.[1]

-

ArfC (648 kDa): Contains five modules.[1]

The final molecule is cyclized through the formation of an ester bond, creating a stable lactone ring structure.[1][2]

Role in Swarming Motility

Swarming is a form of multicellular, flagella-powered movement across a semi-solid surface.[5] This process requires the production of surfactants to reduce surface tension and allow the bacterial collective to move within a thin layer of fluid.[5]

This compound is essential for the swarming activity of producing organisms.[1] Its primary role is to act as a wetting agent. By drastically lowering the surface tension of the surrounding aqueous film, it facilitates the spread of the bacterial colony across the agar surface.[1][6] Many bacteria that exhibit swarming motility secrete biosurfactants for this purpose.[7][8] For example, in Bacillus subtilis, the lipopeptide surfactin is required for swarming, and a mutation in its production gene leads to a loss of this motility.[7][9]

Role in Biofilm Formation

Biofilm formation is a developmental process where microbial cells attach to a surface and encase themselves in a self-produced matrix of extracellular polymeric substances (EPS).[10] The role of biosurfactants in this process can be complex and sometimes contradictory, depending on the specific surfactant, the bacterial species, and the stage of biofilm development.

For this compound, evidence suggests it inhibits the initial attachment of planktonic cells, a critical first step in biofilm formation.[1] By altering surface properties and potentially interacting with the cell surface itself, this compound can prevent bacteria from adhering to abiotic surfaces. This anti-adhesive property makes it a molecule of interest for preventing the formation of biofilms, which are a major cause of chronic infections and industrial biofouling.[1][11] While some biosurfactants can aid in later stages of biofilm development, such as channel formation or dispersal, this compound's primary described role is inhibitory at the outset.

Related Signaling Pathways

The production of biosurfactants and the expression of motility structures like flagella are tightly regulated by complex signaling networks that integrate environmental cues. In Pseudomonas species, one of the most important regulatory systems is the Gac/Rsm pathway.[12] This two-component system controls the expression of numerous genes involved in virulence, secondary metabolism, and motility.[12] While not directly demonstrated for this compound in the provided search results, it is a well-established paradigm for biosurfactant regulation in this genus.

The pathway generally operates as follows: an environmental signal is detected by the sensor kinase GacS, which autophosphorylates and transfers the phosphate group to the response regulator GacA. Phosphorylated GacA then activates the transcription of genes encoding small regulatory RNAs (sRNAs). These sRNAs bind to and sequester translational repressor proteins like RsmA and RsmE, preventing them from binding to the mRNA of target genes. This de-repression allows for the translation of proteins required for biosurfactant synthesis and flagellar function, thus promoting swarming motility.[12]

Experimental Protocols

Swarming Motility Assay

This assay is used to observe and quantify the collective movement of bacteria on a semi-solid surface.[13][14] Reproducibility depends on careful control of media preparation, agar concentration, and plate drying time.[14]

Methodology:

-

Media Preparation: Prepare a swarming medium, typically containing tryptone (10 g/L), yeast extract (5 g/L), and NaCl (5 g/L).[15] Solidify the medium with a specific concentration of agar, usually between 0.4% and 0.8% (w/v), as this range restricts swimming through the agar but permits movement on top of it.[14][16] Autoclave to sterilize and cool to approximately 55°C before pouring plates.[15]

-

Plate Curing: Pour 20 mL of the medium into sterile petri dishes and allow them to dry at room temperature or in a laminar flow hood for a standardized time (e.g., 30-60 minutes) to achieve consistent surface moisture.[14]

-

Inoculation: Grow a liquid culture of the bacterial strain to mid-log phase (e.g., OD₆₀₀ ≈ 0.6).[15] Carefully spot a small volume (2-5 µL) of the culture onto the center of the swarm agar plate, avoiding piercing the surface.[15] Allow the inoculum to dry completely.

-

Incubation: Incubate the plates upright at a suitable temperature (e.g., 30°C or 37°C) without stacking them.[14][15]

-

Quantification: Monitor the plates over time. The extent of swarming can be quantified by measuring the diameter of the bacterial colony at fixed time points.[16][17] The colony morphology (e.g., tendril formation) should also be documented through imaging.[17]

Biofilm Formation Assay (Crystal Violet Method)

This high-throughput assay quantifies the ability of bacteria to form biofilms on an abiotic surface, typically a 96-well microtiter plate.[10][18]

Methodology:

-

Culture Preparation: Grow overnight cultures of the desired bacterial strains in a suitable medium (e.g., TSB or LB).[18][19]

-

Inoculation: Dilute the overnight cultures (e.g., 1:100) into fresh medium.[18] Add 100-200 µL of the diluted culture into the wells of a flat-bottomed 96-well polystyrene plate.[18][19] Include media-only wells as a negative control.

-

Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.[18]

-

Washing: Discard the planktonic culture by inverting the plate. Gently wash the wells two to three times with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.[19]

-

Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18][20]

-

Final Wash: Remove the crystal violet solution and wash the plate again with water until the negative control wells are colorless.[20]

-

Solubilization: Dry the plate completely. Add 200 µL of 30% acetic acid (or 95% ethanol) to each well to solubilize the crystal violet bound to the biofilm.[18][19]

-

Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 550 and 600 nm (e.g., OD₅₉₅) using a plate reader.[18][19] The absorbance is directly proportional to the amount of biofilm formed.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A new lipopeptide biosurfactant produced by Arthrobacter sp. strain MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.aps.org [journals.aps.org]

- 7. Biosurfactants: Potential Agents for Controlling Cellular Communication, Motility, and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular genetics of surfactin and its effects on different sub-populations of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Contribution of Surfactin and SwrA to Flagellin Expression, Swimming, and Surface Motility in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of various methods for in vitro biofilm formation: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Multiple pathways impact the swarming motility of Pseudomonas fluorescens Pf0-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Preparation, Imaging, and Quantification of Bacterial Surface Motility Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Swarming Motility Assays in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. static.igem.org [static.igem.org]

- 19. imquestbio.com [imquestbio.com]

- 20. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Arthrofactin Extraction from Bacterial Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arthrofactin is a potent cyclic lipopeptide biosurfactant produced by the bacterium Pseudomonas sp. MIS38.[1] It exhibits exceptional surface activity, making it a subject of interest for various applications, including bioremediation, enhanced oil recovery, and as a potential antimicrobial and anticancer agent. This document provides a detailed protocol for the cultivation of Pseudomonas sp. MIS38 and the subsequent extraction and purification of this compound.

I. Cultivation of Pseudomonas sp. MIS38 for this compound Production

Optimal growth conditions are crucial for maximizing the yield of this compound. While specific media compositions for maximizing this compound production are not extensively detailed in the literature, general rich media are suitable for the growth of Pseudomonas species. The following protocol is a standard approach for cultivating Pseudomonas sp. MIS38.

Experimental Protocol: Bacterial Cultivation

-

Media Preparation: Prepare a suitable nutrient-rich medium such as Luria-Bertani (LB) broth or King's B broth. For a starting point, LB broth is recommended.

-

LB Broth Composition (per Liter):

-

Tryptone: 10 g

-

Yeast Extract: 5 g

-

NaCl: 10 g

-

Adjust pH to 7.0-7.5 before autoclaving.

-

-

-

Inoculation: Inoculate the sterile broth with a fresh colony of Pseudomonas sp. MIS38 from an agar plate.

-

Incubation: Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Aeration is critical for biosurfactant production.

-

Monitoring Growth: Monitor bacterial growth by measuring the optical density at 600 nm (OD600). This compound production is typically initiated during the late exponential to stationary phase of growth.

II. Extraction of this compound

The extraction of this compound from the bacterial culture is a multi-step process involving the separation of the bacterial cells from the culture supernatant, followed by precipitation and solvent extraction of the lipopeptide.

Experimental Protocol: this compound Extraction

-

Cell Separation: Centrifuge the bacterial culture at 8,000-10,000 x g for 15-20 minutes at 4°C to pellet the bacterial cells. The supernatant contains the secreted this compound.

-

Acid Precipitation:

-

Carefully decant the supernatant into a sterile beaker.

-

Adjust the pH of the supernatant to 2.0 using concentrated hydrochloric acid (HCl). This will cause the precipitation of the lipopeptide.[2]

-

Allow the precipitate to form overnight at 4°C.

-

-

Collection of Precipitate: Centrifuge the acidified supernatant at 8,000-10,000 x g for 20 minutes at 4°C to collect the crude this compound precipitate.[2]

-

Solvent Extraction:

-

Discard the supernatant and resuspend the pellet in a minimal amount of sterile deionized water.

-

Extract the lipopeptide from the resuspended pellet using an equal volume of a suitable organic solvent such as ethyl acetate or chloroform:methanol (2:1, v/v).[3]

-

Mix vigorously by vortexing and then separate the organic and aqueous phases by centrifugation at 3,000-5,000 x g for 10 minutes.

-

Carefully collect the organic phase containing the this compound.

-

Repeat the extraction process two more times to maximize the yield.

-

-

Solvent Evaporation: Combine the organic extracts and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen gas to obtain the crude this compound extract.

III. Purification of this compound

For applications requiring high purity, the crude this compound extract can be further purified using chromatographic techniques.

Experimental Protocol: this compound Purification

-

Resuspension: Dissolve the dried crude extract in a small volume of methanol or a suitable mobile phase for chromatography.

-

High-Performance Liquid Chromatography (HPLC):

-

Utilize a reversed-phase C18 column for purification.[4]

-

A common mobile phase system consists of a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[2][3]

-

Example Gradient:

-

0-5 min: 30% Acetonitrile

-

5-25 min: 30-90% Acetonitrile (linear gradient)

-

25-30 min: 90% Acetonitrile

-

30-35 min: 90-30% Acetonitrile (linear gradient)

-

35-40 min: 30% Acetonitrile

-

-

Monitor the elution profile at 210 nm or 220 nm.

-

Collect the fractions corresponding to the this compound peak.

-

-

Purity Analysis and Quantification:

-

Assess the purity of the collected fractions using analytical HPLC.

-

Quantify the this compound concentration by comparing the peak area to a standard curve of a known concentration of a similar lipopeptide biosurfactant (e.g., surfactin) if a pure this compound standard is unavailable.

-

IV. Data Presentation

Table 1: Comparison of Extraction Methods for Lipopeptide Biosurfactants. (Note: Specific quantitative data for this compound extraction is limited in the available literature. The following table provides representative data for other lipopeptides to illustrate the potential efficiencies of different methods.)

| Extraction Method | Lipopeptide | Producing Organism | Reported Recovery/Yield | Reference |

| Acid Precipitation & Solvent Extraction | Surfactin | Bacillus subtilis | ~70% recovery from medium | [5] |

| Foam Fractionation | Surfactin | Bacillus subtilis | 2.39 g/L | |

| Solvent Extraction (Ethyl Acetate) | Pseudofactin | Pseudomonas fluorescens | High recovery, quantifiable by HPLC | [3] |

V. Visualizations

Caption: Workflow for this compound Extraction.

References

- 1. Identification and characterization of the genes responsible for the production of the cyclic lipopeptide this compound by Pseudomonas sp. MIS38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of diverse antimicrobial lipopeptides produced by Citrobacter and Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct quantification of lipopeptide biosurfactants in biological samples via HPLC and UPLC-MS requires sample modification with an organic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Arthrofactin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arthrofactin, a potent cyclic lipoundecapeptide biosurfactant produced by Pseudomonas species, has garnered significant interest for its potential applications in various fields, including bioremediation and as an antimicrobial agent.[1] Its amphiphilic nature, consisting of a hydrophilic peptide ring and a hydrophobic fatty acid tail, allows it to effectively reduce surface and interfacial tension.[1][2][3] The purification of this compound to a high degree of homogeneity is crucial for its structural and functional characterization, as well as for the development of therapeutic and biotechnological applications.

This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation of biomolecules.[4][5] The methodology described herein is based on established principles of reversed-phase chromatography for lipopeptides and can be adapted for various research and development purposes.[6][7]

Pre-Purification and Sample Preparation

Prior to HPLC, a preliminary purification of the crude this compound extract is essential to remove major contaminants and improve the efficiency and longevity of the HPLC column. Common pre-purification steps for lipopeptides include acid precipitation followed by solvent extraction or solid-phase extraction (SPE).[6][7][8]

Protocol: Sample Preparation

-

Crude Extract Preparation: Begin with a cell-free culture supernatant from an this compound-producing microbial fermentation.

-

Acid Precipitation: Adjust the pH of the supernatant to 2.0 using concentrated HCl and incubate overnight at 4°C. Centrifuge at 10,000 x g for 20 minutes to pellet the precipitated lipopeptides.

-

Solvent Extraction: Resuspend the pellet in a minimal volume of methanol. For further purification, a liquid-liquid extraction with a solvent like ethyl acetate can be performed.[9]

-

Drying and Reconstitution: Evaporate the organic solvent under vacuum. Reconstitute the dried extract in the initial mobile phase of the HPLC gradient (e.g., 70% Water with 0.1% TFA / 30% Acetonitrile with 0.1% TFA).

-

Filtration: It is critical to filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1][6][10][11]

HPLC Purification of this compound

Reversed-phase HPLC (RP-HPLC) is the method of choice for purifying lipopeptides like this compound.[5] The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient of increasing organic solvent concentration is used to elute the bound molecules.[4][10]

Table 1: HPLC Instrumentation and Consumables

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) |

| Sample Solvent | Initial Mobile Phase Composition |

| Detection Wavelength | 210-220 nm (for peptide bonds) |

Protocol: RP-HPLC Purification

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a constant flow rate until a stable baseline is achieved.

-

Sample Injection: Inject the filtered, reconstituted this compound sample onto the column. The injection volume will depend on the sample concentration and column capacity.

-

Gradient Elution: Initiate the gradient program to separate the components of the sample. A typical gradient for lipopeptide purification is outlined in Table 2.

-

Fraction Collection: Collect the fractions corresponding to the peaks of interest as they elute from the column.

-

Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.

-

Post-Purification: Pool the pure fractions and remove the organic solvent and TFA through lyophilization or vacuum centrifugation.

Table 2: Example HPLC Gradient Program for this compound Purification

| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) |

| 0 | 70 | 30 | 1.0 |

| 5 | 70 | 30 | 1.0 |

| 25 | 20 | 80 | 1.0 |

| 30 | 0 | 100 | 1.0 |

| 35 | 0 | 100 | 1.0 |

| 36 | 70 | 30 | 1.0 |

| 45 | 70 | 30 | 1.0 |

Note: This gradient is a starting point and may require optimization based on the specific C18 column used and the complexity of the sample.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of this compound purification and a conceptual representation of its potential mechanism of action.

References

- 1. nacalai.com [nacalai.com]

- 2. researchgate.net [researchgate.net]

- 3. veeprho.com [veeprho.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Frontiers | Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface‐active compounds [frontiersin.org]

- 6. cores.emory.edu [cores.emory.edu]

- 7. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]

- 8. office2.jmbfs.org [office2.jmbfs.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. sartorius.com [sartorius.com]

- 11. organomation.com [organomation.com]

Mass Spectrometry Analysis for the Characterization of Arthrofactin

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction